molecular formula C18H14O2 B160299 9-Anthracenylmethyl acrylate CAS No. 31645-34-8

9-Anthracenylmethyl acrylate

Cat. No.: B160299
CAS No.: 31645-34-8
M. Wt: 262.3 g/mol
InChI Key: IPLSGZRALKDNRS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 9-Anthracenylmethyl acrylate can be synthesized through the esterification of 9-anthracenemethanol with acrylic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as column chromatography and distillation ensures the high purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Materials Science

Fluorescent Polymers:
9-AMA serves as a fluorescent monomer in the synthesis of various polymeric materials. Its incorporation into polymer matrices enhances the fluorescence properties of the resulting materials, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The anthracene moiety enables efficient light emission, which is critical for display technologies and solar energy conversion .

Reversible Luminescent Materials:
Recent studies have demonstrated that 9-AMA can be used to develop light- and heat-triggered reversible luminescent materials. These materials undergo dimerization upon UV irradiation, forming covalent bonds that can be reversed by heating. This property allows for the creation of dynamic materials that can respond to environmental stimuli, making them ideal for applications in smart coatings and responsive surfaces .

Property Description
Fluorescence Strong emission under UV light; useful in imaging and display technologies.
Reversibility Dimerization and depolymerization processes enable dynamic material properties.
Applications OLEDs, OPVs, smart coatings, responsive materials.

Biological Applications

Fluorescent Probes:
In biological research, 9-AMA is utilized as a fluorescent probe for imaging applications. Its ability to emit light upon excitation makes it useful in fluorescence microscopy for tracking cellular processes and studying biological interactions at the molecular level .

Nanoparticle Functionalization:
The compound has also been employed in the functionalization of nanoparticles for biomedical applications. For instance, polymers derived from 9-AMA can enhance the fluorescence signals of nanoparticles used in DNA detection assays, improving sensitivity and specificity in diagnostics .

Case Study 1: Development of Reversible Silicone Elastomers

A study demonstrated the successful synthesis of silicone elastomers using 9-AMA through light-triggered dimerization reactions. The elastomers exhibited reversible crosslinking properties, allowing them to transition between solid and fluid states upon exposure to UV light or heat. This innovative approach highlights the potential of 9-AMA in creating responsive materials for various industrial applications .

Case Study 2: Fluorescence Enhancement in Nanoparticles

In another study, researchers linked polymers derived from 9-AMA to magnetic nanoparticles, significantly amplifying fluorescence signals for DNA detection. This application showcases how 9-AMA can enhance diagnostic methods through improved signal detection capabilities .

Mechanism of Action

The mechanism of action of 9-anthracenylmethyl acrylate derivatives is multifaceted. Studies have shown that these compounds can inhibit human telomerase, an enzyme critical for the replication of cancer cells. This inhibition suggests potential as anticancer agents. Additionally, the compound’s fluorescent properties are due to the conjugated system of the anthracene moiety, which allows for efficient absorption and emission of light .

Biological Activity

9-Anthracenylmethyl acrylate (AMA) is a compound of significant interest due to its unique photophysical properties and potential applications in various fields, including materials science and biomedicine. This article explores the biological activity of AMA, highlighting its mechanisms of action, applications in drug delivery, and effects on cellular processes.

This compound is an acrylate monomer characterized by the presence of an anthracene moiety. Its structure allows for photochemical reactions, making it useful in creating light-responsive materials.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Photodimerization : AMA can undergo photodimerization when exposed to UV light, leading to the formation of cross-linked networks. This property has been utilized to develop light-responsive materials that can change their physical properties upon irradiation .
  • Cell Membrane Interaction : Studies indicate that compounds like AMA can disrupt cell membranes, facilitating the delivery of nucleic acids and other biologically active substances into cells. This membrane activity is crucial for enhancing the efficacy of drug delivery systems .
  • Reactive Oxygen Species Generation : Upon photoexcitation, anthracene derivatives can generate reactive oxygen species (ROS), which may induce oxidative stress in cells. This property has implications for both therapeutic and toxicological studies .

Applications in Drug Delivery

The incorporation of this compound into polymeric systems has shown promise in enhancing the delivery of nucleic acids and other therapeutic agents. The following table summarizes key findings from various studies:

StudyFindingsApplication
Rozema et al. (2003)Demonstrated that AMA-based polymers facilitate nucleic acid transfer in vitro but exhibit toxicity in vivo due to membrane disruptionNucleic acid delivery systems
Blatt et al. (2017)Investigated the photophysical properties of AMA, noting its ability to sense microenvironment changes based on solvent viscosityMaterial science applications
Specific Polymers (2023)Highlighted the use of AMA in creating nanoparticles for biomedical applications, enhancing targeting and delivery efficiencyTargeted drug delivery

Case Studies

  • Light-Responsive Soft Actuators : A study developed soft actuators based on functional anthracene dyes, including AMA. These actuators demonstrated significant movement upon exposure to visible light, showcasing potential applications in soft robotics and responsive materials .
  • Photochemical Reactions : Research highlighted the reversible dimerization and depolymerization of AMA under light exposure, which could be harnessed for creating smart materials that respond to environmental stimuli .

Toxicological Considerations

While this compound shows promise in various applications, its interaction with biological membranes raises concerns regarding toxicity. The ability of AMA to induce membrane destabilization may lead to cytotoxic effects if not carefully controlled during application.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 9-Anthracenylmethyl acrylate, and how do reaction parameters influence yield and purity?

  • The synthesis often involves hydrogenolysis and partial hydrogenation of anthracene derivatives. For example, LiAlH₄ and AlCl₃ in Et₂O/CH₂Cl₂ at 0°C can reduce intermediates, followed by benzylation (BnBr/NaH/DMF) and catalytic hydrogenation (Pd(C)/H₂) to achieve high yields (~95%) . Key parameters include temperature control (e.g., 0°C for reduction), solvent selection (dry DMF for benzylation), and catalyst loading (e.g., 5% Pd/C for hydrogenation). Purification via column chromatography or recrystallization is critical to attain >98% purity, as noted in commercial sources .

Q. Which spectroscopic and crystallographic techniques validate the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms regiochemistry and functional groups, while X-ray crystallography resolves conformational ambiguities in anthracene derivatives, such as roof-like acetal structures observed in related compounds . Mass spectrometry (MS) and High-Performance Liquid Chromatography (HPLC-DAD/ELSD) verify molecular weight (e.g., C₁₈H₁₄O₂, MW 254.3) and purity (>98%) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Use nitrile gloves (≥0.11 mm thickness, tested for 480-minute penetration resistance) and flame-retardant lab coats to prevent dermal exposure . In case of inhalation, relocate to fresh air and seek medical attention if irritation persists . Avoid drainage contamination and store in airtight containers at room temperature .

Advanced Research Questions

Q. How do computational models and experimental data resolve conformational ambiguities in anthracene-based acrylate derivatives?

  • Density Functional Theory (DFT) calculations predict steric interactions in roof-like acetal structures, which are validated via X-ray crystallography. For example, dihydroanthracene methylene acetals exhibit unique torsional angles (e.g., 15–25°) that stabilize conformers, as demonstrated in related compounds . Molecular dynamics simulations further assess solvent effects on conformational stability .

Q. What strategies address regioselectivity challenges in synthesizing anthracene derivatives under varying catalytic conditions?

  • One-pot synthesis using Pd/C or Ni catalysts optimizes aryl group introduction at the 9- and 10-positions of anthracene. For instance, 9-aminoanthracenes can be functionalized via Suzuki-Miyaura coupling, with reaction pH (7–9) and ligand choice (e.g., PPh₃) critically influencing regioselectivity . By-product formation (e.g., over-reduced intermediates) is mitigated by controlling H₂ pressure (1–2 atm) .

Q. How can researchers resolve contradictions in reported molecular formulas (e.g., C₁₈H₁₄O₂ vs. C₈H₄O₂) for this compound?

  • High-Resolution Mass Spectrometry (HRMS) and elemental analysis (C, H, O %) confirm the correct formula (C₁₈H₁₄O₂, MW 254.3). Discrepancies may arise from typographical errors or misannotations in non-peer-reviewed sources. Cross-validation with synthesis protocols (e.g., stoichiometric ratios in esterification reactions) clarifies inconsistencies .

Q. How do chromatographic techniques (HPLC-DAD vs. HPLC-ELSD) compare in assessing the purity of anthracene derivatives?

  • HPLC-DAD detects UV-active impurities (λ = 254 nm for anthracene moieties), while ELSD is suitable for non-UV-absorbing by-products. For example, ELSD quantifies residual solvents (<0.1% DMF), whereas DAD identifies anthraquinone side products. Method validation via spiked recovery tests (95–105% accuracy) ensures reliability .

Q. Data Contradiction Analysis

Q. Why do melting points for this compound vary across literature sources, and how can this be addressed?

  • Reported melting points range from 160–164°C for related anthracene methanol derivatives . Variations arise from polymorphic forms or impurities. Differential Scanning Calorimetry (DSC) under controlled heating rates (5–10°C/min) and recrystallization in anhydrous ethanol standardize measurements .

Q. Methodological Guidelines

Q. What glove materials are optimal for handling this compound, and how are they tested?

  • Nitrile rubber (Dermatril® KCL 740) is recommended, with ≥0.11 mm thickness and EN 374 certification for chemical resistance. Glove penetration tests (ASTM F739) under simulated conditions (e.g., 8-hour exposure) validate performance .

Q. How is respiratory protection determined for anthracene derivative synthesis?

  • N95 (US) or P1 (EU) masks are sufficient for dust control during solid handling. For volatile by-products (e.g., acrylate monomers), use NIOSH-approved respirators with organic vapor cartridges .

Properties

IUPAC Name

anthracen-9-ylmethyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O2/c1-2-18(19)20-12-17-15-9-5-3-7-13(15)11-14-8-4-6-10-16(14)17/h2-11H,1,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPLSGZRALKDNRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCC1=C2C=CC=CC2=CC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50398944
Record name 9-Anthracenylmethyl acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50398944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31645-34-8
Record name 9-Anthracenylmethyl acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50398944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 9-hydroxymethylanthracene (20.8 g, 0.1 mol) and triethylamine (11.1 g, 0.11 mol), containing 0.05 g of 2,6-di-tert.butyl-p-cresol, in 200 ml of freshly distilled diethyl ether was cooled with stirring to 0° C., and the temperature of the mixture was kept at about this level while acryloyl chloride (9.32 g, 0.103 mol) was added. The mixture was then warmed to refluxing temperature and heated to reflux for 2 hours. After the mixture had been cooled, 200 ml. of water was added, and the two layers were separated. The organic layer was washed twice with 50 ml portions of cold 10% sulphuric acid and then with a saturated aqueous solution of sodium bicarbonate, while the aqueous acid layer was extracted further with dichloromethane, and the organic layer was washed with a saturated aqueous solution of sodium bicarbonate. Finally, the two organic solutions were mixed, dried over anhydrous magnesium sulphate, and the solvents distilled off. There remained 11.1 g of the title compound as a yellow, semicrystalline oil. It solidified on standing and then had m.pt. 120°-125° C.
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20.8 g
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9.32 g
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Retrosynthesis Analysis

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